molecular formula C9H11ClO2S B3374656 2-Phenylpropane-1-sulfonyl chloride CAS No. 102879-16-3

2-Phenylpropane-1-sulfonyl chloride

Cat. No.: B3374656
CAS No.: 102879-16-3
M. Wt: 218.7 g/mol
InChI Key: URGJZUKWCQVXCR-UHFFFAOYSA-N
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Description

2-Phenylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C₉H₁₁ClO₂S. It is a versatile small molecule used in various chemical reactions and research applications. The compound is known for its reactivity due to the presence of the sulfonyl chloride group, making it valuable in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylpropane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-phenylpropane-1-sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

C9H12O3S+SOCl2C9H11ClO2S+SO2+HCl\text{C}_9\text{H}_{12}\text{O}_3\text{S} + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_{11}\text{ClO}_2\text{S} + \text{SO}_2 + \text{HCl} C9​H12​O3​S+SOCl2​→C9​H11​ClO2​S+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonamide or sulfonic acid.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like ammonia, primary and secondary amines, and alcohols are commonly used. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonic Acids: Resulting from oxidation reactions.

    Alcohols and Thiols: Products of substitution reactions with corresponding nucleophiles.

Scientific Research Applications

2-Phenylpropane-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some applications include:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, for studying biological processes.

    Medicine: Utilized in the development of drug candidates and as a reagent in medicinal chemistry.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-phenylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the release of a leaving group (e.g., chloride ion). The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparison with Similar Compounds

2-Phenylpropane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Methanesulfonyl chloride (CH₃SO₂Cl): A simpler sulfonyl chloride with similar reactivity but different steric and electronic properties.

    Benzenesulfonyl chloride (C₆H₅SO₂Cl): Another aromatic sulfonyl chloride with a benzene ring, offering different reactivity and applications.

    Tosyl chloride (p-toluenesulfonyl chloride, CH₃C₆H₄SO₂Cl): Commonly used in organic synthesis for protecting groups and other transformations.

The uniqueness of this compound lies in its specific structure, which combines the reactivity of the sulfonyl chloride group with the properties of the phenylpropane moiety, making it suitable for a wide range of applications.

Properties

IUPAC Name

2-phenylpropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGJZUKWCQVXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)Cl)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102879-16-3
Record name 2-phenylpropane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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